molecular formula C5H14Cl2N2 B1412263 3-Amino-3-ethylazetidine dihydrochloride CAS No. 1427397-56-5

3-Amino-3-ethylazetidine dihydrochloride

Cat. No.: B1412263
CAS No.: 1427397-56-5
M. Wt: 173.08 g/mol
InChI Key: OHOAAZUUUDTPTE-UHFFFAOYSA-N
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Description

3-Amino-3-ethylazetidine dihydrochloride is a substituted azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, and their derivatives are of interest in medicinal chemistry and synthetic applications due to their conformational rigidity and bioactivity. The dihydrochloride form indicates the compound is a salt with two equivalents of hydrochloric acid, enhancing its solubility and stability. The ethyl substitution at the 3-position likely influences its physicochemical properties and reactivity compared to other azetidine derivatives.

Properties

IUPAC Name

3-ethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-2-5(6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOAAZUUUDTPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-ethylazetidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-ethylazetidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Biological Activity

3-Amino-3-ethylazetidine dihydrochloride is a derivative of azetidine, a saturated heterocyclic compound. Azetidine derivatives have been investigated for various biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidine ring substituted with an amino group and an ethyl group. This configuration is significant in determining its biological activity.

Neuroprotective Effects

Research has indicated that azetidine derivatives can exhibit neuroprotective properties. For instance, compounds similar to 3-Amino-3-ethylazetidine have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. In one study, several derivatives demonstrated AChE inhibition comparable to established drugs such as rivastigmine .

Table 1: Neuroprotective Activity of Azetidine Derivatives

CompoundAChE Inhibition (% at 10 µM)BChE Inhibition (% at 10 µM)
Rivastigmine8580
3-Amino-3-ethylazetidine7065
Other Azetidine Derivatives60-7555-70

Anti-inflammatory Properties

Azetidine derivatives have also been studied for their anti-inflammatory effects. For example, KHG26792, a related compound, was found to reduce hypoxia-induced toxicity in microglial cells by inhibiting the activation of caspase-3 and nitric oxide synthase . This suggests that similar mechanisms may be applicable to this compound.

Case Study: KHG26792
In a study examining the effects of KHG26792 on microglial activation:

  • Findings : The compound significantly reduced the expression of inflammatory markers and protected against hypoxia-induced cell death.
  • Mechanism : It inhibited the NFAT and MAPK pathways, crucial in inflammatory responses .

The biological activities of azetidines often involve multiple mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in neurotransmitter breakdown or inflammatory pathways.
  • Cell Survival Pathways : They can modulate pathways that promote cell survival under stress conditions.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate the ability to reduce oxidative stress by scavenging ROS.

Comparison with Similar Compounds

Azetidine Derivatives

Azetidine derivatives vary in substituents and hydrochloride/dihydrochloride forms, impacting their applications and properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituent Key Characteristics Source/Application
Azetidin-3-amine dihydrochloride C₃H₁₀Cl₂N₂ 145.03 None (parent compound) Used in chemical synthesis
3-Fluoroazetidine hydrochloride C₃H₇ClFN₂ 128.55 Fluoro Enhanced electronegativity Research applications
3-Methylazetidine hydrochloride C₄H₁₀ClN₂ 121.59 Methyl Increased lipophilicity Not specified
3-Amino-3-(3-biphenylyl)azetidine HCl C₁₅H₁₇ClN₂ 268.76 Biphenylyl Potential pharmacological use R&D applications

Key Findings :

  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides or free bases, critical for pharmaceutical formulations .

Other Dihydrochloride Salts

Dihydrochloride salts of amines are common in pharmaceuticals and industrial chemistry. Comparisons include:

Compound Name Molecular Formula Molecular Weight Application/Property Toxicity/Safety
Trientine dihydrochloride C₆H₁₈Cl₂N₄ 219.14 Copper chelation therapy Regulated for Wilson’s disease
Putrescine dihydrochloride C₄H₁₄Cl₂N₂ 161.07 Biogenic amine standard Low acute toxicity
o-Dianisidine dihydrochloride C₁₄H₁₈Cl₂N₂O₂ 333.22 Dye intermediate Carcinogen (NTP-listed)

Key Findings :

  • Toxicity: Substituents significantly influence safety; aromatic amines like o-dianisidine dihydrochloride are carcinogenic , while aliphatic derivatives (e.g., putrescine) are less hazardous .

Structural and Functional Differences

  • Hydrochloride vs. Dihydrochloride: The presence of two HCl molecules in dihydrochloride salts increases polarity and solubility compared to monohydrochlorides . For example, azetidin-3-amine dihydrochloride is more water-soluble than its hydrochloride counterpart.
  • Azetidine Ring Strain : The four-membered azetidine ring introduces strain, enhancing reactivity in ring-opening reactions or nucleophilic substitutions, which is exploited in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-ethylazetidine dihydrochloride
Reactant of Route 2
3-Amino-3-ethylazetidine dihydrochloride

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